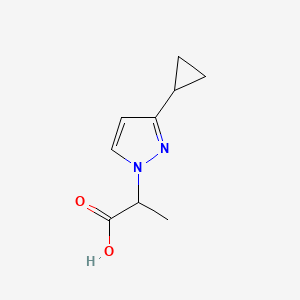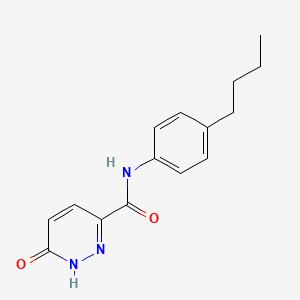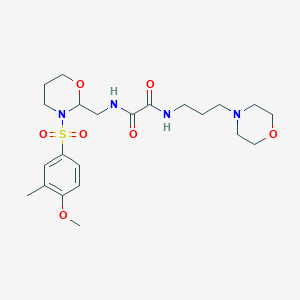![molecular formula C23H33N3O3S B2487638 N-{2-[4-(ジメチルアミノ)フェニル]-2-(モルホリン-4-イル)エチル}-2,4,5-トリメチルベンゼン-1-スルホンアミド CAS No. 946316-67-2](/img/structure/B2487638.png)
N-{2-[4-(ジメチルアミノ)フェニル]-2-(モルホリン-4-イル)エチル}-2,4,5-トリメチルベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to our compound of interest, often begins with reactions involving sulfonyl chloride and an appropriate amine or phenethylamine derivative. A study by Abbasi et al. (2018) on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine highlights a general approach to sulfonamide synthesis that may apply to our compound. The process involves the reaction with sulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides using DMF as solvent and LiH as activator (Abbasi et al., 2018).
Molecular Structure Analysis
The structural characterization of sulfonamide derivatives, including those with complex substitutions, often involves spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, the crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, as discussed by Al-Hourani et al. (2016), provides valuable insights into the arrangement and conformation of similar sulfonamide molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical behavior of sulfonamides can vary significantly based on their structure. The study of their reactions, particularly those involving the sulfonamide group, sheds light on their reactivity and potential for further modification. For instance, the interaction of sulfonamide derivatives with ketone enolates under S(RN)1 conditions to form 2H-1,2-benzothiazine 1,1-dioxides, as explored by Layman et al. (2005), demonstrates the chemical versatility of the sulfonamide group (Layman et al., 2005).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and crystallographic analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by Rublova et al. (2017) highlight the importance of crystal structure in determining the physical properties of such molecules (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of the sulfonamide group, are pivotal for the compound's interactions and stability. The enzyme inhibitory activity and quantitative structure-activity relationship study by Sami et al. (1995) on amino-substituted dibenzisoquinoline diones offer insights into the relationship between chemical structure and activity, which could be relevant for understanding the chemical properties of our compound of interest (Sami et al., 1995).
科学的研究の応用
高度な電子工学
この化合物は、近赤外光を吸収しながらも透明で無色の新しい分子の合成に使用されています . これらの分子は、高度な電子工学に適用されています .
フォトニクス
この化合物は、フォトニクスにおける用途の可能性を示しています . フォトニクスは、光(フォトン)の生成、検出、および操作を、発光、伝送、変調、信号処理、スイッチング、増幅、およびセンシングを通じて行う物理科学です。
オプトエレクトロニクス
この化合物は、オプトエレクトロニクスの用途に適した新規な非線形光学(NLO)材料として特定されています . オプトエレクトロニクスは、光を発生させ、検出し、制御する電子デバイスおよびシステムの研究と応用であり、通常はフォトニクスのサブフィールドとみなされます。
太陽電池
太陽電池などのハイテクアプリケーション向けの新しい有機半導体材料の設計には、大きな関心が寄せられています . この化合物は、より効率的な太陽電池の開発に役立つ可能性があります。
トランジスタ
この化合物のもう1つの潜在的な用途は、トランジスタの開発です . トランジスタは、電子信号や電気エネルギーを増幅または切り替えるために使用される半導体デバイスです。
化学療法
可視光を吸収せず近赤外光を吸収できるため無色の分子は、化学療法から光検出器に至るまで、あらゆる分野に適用されています .
光検出器
上記のように、この化合物は光検出器の開発に役立つ可能性があります . 光検出器は、光を感知して電気信号に変換するデバイスです。
抗真菌活性
構造が類似した一部の化合物は、強力な抗真菌活性を示しています . この化合物は、新しい抗真菌治療の開発にも役立つ可能性があります。
作用機序
Target of action
The compound contains a dimethylamino phenyl group and a morpholinoethyl group. These groups are often seen in compounds that interact with various receptors or enzymes in the body. The exact target would depend on the specific orientation and configuration of these groups .
Mode of action
The mode of action would depend on the specific target. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If the target is an enzyme, the compound might inhibit the enzyme’s activity .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. For example, if the compound acts on a neurotransmitter receptor, it might affect signaling pathways in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the dimethylamino group might influence how well the compound is absorbed in the body .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might have anti-inflammatory effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-17-14-19(3)23(15-18(17)2)30(27,28)24-16-22(26-10-12-29-13-11-26)20-6-8-21(9-7-20)25(4)5/h6-9,14-15,22,24H,10-13,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJFJIDCVLAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)
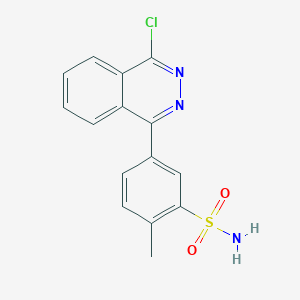
![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)

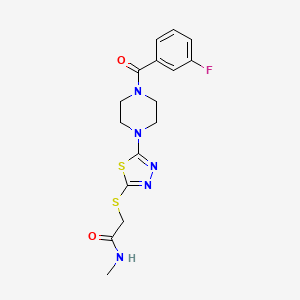
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
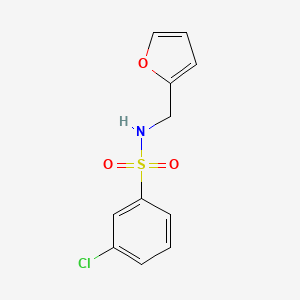
![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

